molecular formula C22H17ClN6O B12416782 Duvelisib-d5

Duvelisib-d5

Cat. No.: B12416782
M. Wt: 421.9 g/mol
InChI Key: SJVQHLPISAIATJ-HIPIRULKSA-N
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Description

Duvelisib-d5 is a deuterated form of Duvelisib, an oral dual inhibitor of phosphoinositide 3-kinase-δ (PI3K-δ) and phosphoinositide 3-kinase-γ (PI3K-γ). Duvelisib is primarily used in the treatment of hematologic malignancies such as chronic lymphocytic leukemia and small lymphocytic lymphoma . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Duvelisib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Duvelisib-d5 involves the incorporation of deuterium atoms into the molecular structure of Duvelisib. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yield and purity. The production process is designed to be cost-effective and scalable to meet the demands of scientific research and clinical studies.

Chemical Reactions Analysis

Types of Reactions

Duvelisib-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents and controlled temperatures.

    Substitution: Common reagents include halogens and nucleophiles. Conditions typically involve polar solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated or ketone derivatives, while reduction may yield deuterated alcohols or amines.

Properties

Molecular Formula

C22H17ClN6O

Molecular Weight

421.9 g/mol

IUPAC Name

8-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1/i2D,3D,4D,7D,8D

InChI Key

SJVQHLPISAIATJ-HIPIRULKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=CC3=C(C2=O)C(=CC=C3)Cl)[C@H](C)NC4=NC=NC5=C4NC=N5)[2H])[2H]

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Origin of Product

United States

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